3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by a triazole ring fused to a pyridazine ring, with a phenylethyl group and a methyl group attached to the nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization to yield the desired triazolopyridazine compound . The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole ring fused to a thiadiazine ring and exhibit diverse pharmacological activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused to a triazole ring and are used as energetic materials.
Phenylpyridazines: These compounds contain a pyridazine ring substituted by a phenyl group and have various biological activities.
The uniqueness of this compound lies in its specific structure and the presence of both a phenylethyl group and a methyl group, which may contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C14H15N5 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,15,18) |
InChI Key |
PVZFGNSODNZOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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